2,6-Dihydroxyaniline hydrochloride
Description
2,6-Dihydroxyaniline hydrochloride (C₆H₇NO₂·HCl) is an aromatic amine derivative featuring hydroxyl groups at the 2- and 6-positions of the benzene ring, combined with a hydrochloride salt. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its polar hydroxyl groups, which enhance solubility in aqueous media and reactivity in coupling or polymerization reactions.
Properties
IUPAC Name |
(2,6-dihydroxyphenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNXPCVVNCPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[NH3+])O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-60-6 | |
| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxyaniline hydrochloride typically involves the hydroxylation of aniline derivatives. . The reaction is often carried out in the presence of a catalyst such as vanadium oxide, which enhances the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. These processes often include the use of advanced chromatographic techniques for the separation and purification of the compound . The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: The compound can be reduced to form corresponding amines, which are useful in the production of pharmaceuticals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Quinone derivatives: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic substitution reactions.
Scientific Research Applications
2,6-Dihydroxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dihydroxyaniline hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups on the aromatic ring allow it to participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The compound can modulate the activity of enzymes and receptors, influencing cellular processes such as oxidative stress response and signal transduction .
Comparison with Similar Compounds
2,6-Xylidine Hydrochloride (2,6-Dimethylaniline Hydrochloride)
- Structure : Substituted with methyl groups at the 2- and 6-positions (C₈H₁₁N·HCl).
- Molecular Weight : 157.6 g/mol .
- Properties : Methyl groups increase lipophilicity compared to hydroxylated analogs, reducing water solubility but enhancing stability.
- Applications : Used as a precursor in dye synthesis and forensic analysis. Its stability under acidic conditions makes it suitable for analytical reference standards .
2,6-Dimethoxyaniline Hydrochloride
- Structure: Methoxy groups at the 2- and 6-positions (C₈H₁₁NO₂·HCl).
- Molecular Weight : Similar to 2,6-xylidine hydrochloride but with oxygen-containing substituents.
- Properties : Methoxy groups offer moderate polarity, balancing solubility in organic and aqueous phases. The electron-donating methoxy groups may influence reactivity in electrophilic substitution reactions.
Clonidine Hydrochloride
- Structure : A 2,6-dichlorophenyl-imidazoline derivative (C₉H₁₀Cl₂N₃·HCl).
- Molecular Weight : 285.6 g/mol.
- Properties : The dichlorophenyl group and imidazoline ring confer high lipophilicity and central nervous system penetration. X-ray diffraction studies reveal a 75° angle between the phenyl and imidazoline rings, resembling phenylethylamines .
- Applications : A potent hypotensive agent acting as an α₂-adrenergic receptor agonist. Its structural complexity enables targeted receptor binding, unlike simpler 2,6-substituted anilines .
Comparative Data Table
Key Research Findings
Substituent Effects on Solubility : Hydroxyl groups in 2,6-dihydroxyaniline HCl enhance water solubility compared to methyl or methoxy derivatives. This property is critical for pharmaceutical formulations requiring bioavailability .
Pharmacological Activity : Clonidine’s dichlorophenyl and imidazoline groups enable selective receptor binding, contrasting with simpler 2,6-substituted anilines, which lack such targeted activity .
Synthetic Utility : 2,6-Xylidine HCl’s stability under acidic conditions makes it preferable for industrial processes, whereas 2,6-dihydroxyaniline HCl’s reactivity may limit its use in harsh environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
